molecular formula C13H16ClNO2 B13213633 1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid

1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid

Cat. No.: B13213633
M. Wt: 253.72 g/mol
InChI Key: WPJVOBZPHHIKRY-UHFFFAOYSA-N
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Description

1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with an amino group, a carboxylic acid group, and a 4-chlorophenylmethyl group

Preparation Methods

The synthesis of 1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with 4-chlorobenzylamine in the presence of a reducing agent to form the corresponding amine. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid can be compared with similar compounds such as:

    1-Amino-2-[(4-fluorophenyl)methyl]cyclopentane-1-carboxylic acid: Similar structure but with a fluorine atom instead of chlorine, which may affect its reactivity and biological activity.

    1-Amino-2-[(4-bromophenyl)methyl]cyclopentane-1-carboxylic acid:

    1-Amino-2-[(4-methylphenyl)methyl]cyclopentane-1-carboxylic acid: The presence of a methyl group instead of a halogen can influence its chemical behavior and interactions.

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H16ClNO2/c14-11-5-3-9(4-6-11)8-10-2-1-7-13(10,15)12(16)17/h3-6,10H,1-2,7-8,15H2,(H,16,17)

InChI Key

WPJVOBZPHHIKRY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)(C(=O)O)N)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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